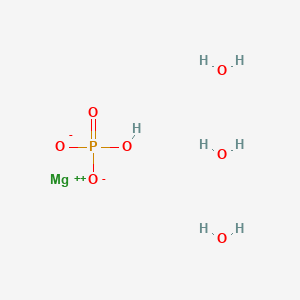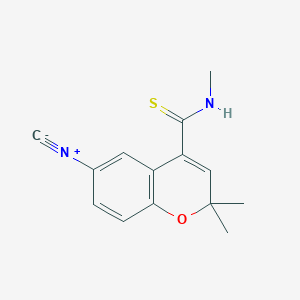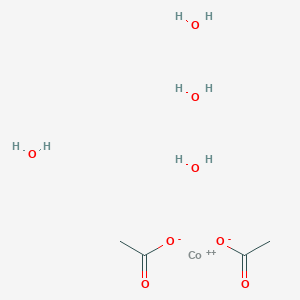
Tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum is a chemical element with the symbol Ta and atomic number 73. It is a bright, very hard, silver-gray metal that belongs to Group 5 of the periodic table. This compound is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric acid at ordinary temperatures . It was discovered in 1802 by the Swedish chemist Anders Gustaf Ekeberg and named after the mythological character Tantalus . This compound is closely associated with niobium in ores and properties, making their separation a challenging task .
Mechanism of Action
Tantalum (Ta), a bright, very hard, silver-gray metal, is characterized by its high density, extremely high melting point, and excellent resistance to all acids except hydrofluoric at ordinary temperatures . It is widely used in various industries due to its unique properties .
Target of Action
This compound primarily targets the biological tissues in the human body. It has been investigated for the treatment and prevention of Osteoarthritis, Knee Osteoarthritis, Intraoperative Bleeding, and Adolescent Idiopathic Scoliosis .
Mode of Action
This compound’s mode of action is primarily physical rather than biochemical. It is used in the form of This compound oxide nanoparticles (TaOx NPs) , which interact with X-rays in computed tomography (CT) scans . These nanoparticles provide better contrast performance, long-circulation, and high safety profiles .
Biochemical Pathways
Instead, it is used as a contrast agent in CT scans due to its high X-ray attenuation coefficient . The this compound oxide nanoparticles can be easily modified to include other imaging or therapeutic modalities .
Pharmacokinetics
The pharmacokinetics of this compound, particularly in the form of this compound oxide nanoparticles, is still under investigation. These nanoparticles demonstrate high vascular CT contrast, circulation in blood for approximately 3 hours, and eventual accumulation in RES organs .
Result of Action
The primary result of this compound’s action is the enhancement of imaging in CT scans. This compound oxide nanoparticles provide superior contrast, allowing for clearer and more detailed images . This can aid in the diagnosis and treatment of various conditions, including cancer .
Action Environment
This compound’s action is influenced by the environment in which it is used. For instance, in CT scans, the effectiveness of this compound oxide nanoparticles as a contrast agent can be affected by factors such as the patient’s health status and the specific scanning protocol used . Furthermore, the recycling rate of this compound in China is only 10%, far below other strategic rare metals, due to an inadequate recycling system .
Biochemical Analysis
Biochemical Properties
Tantalum has excellent corrosion resistance and biocompatibility . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, in orthopedics, porous this compound is a good candidate due to its excellent abrasion and corrosion resistance and good osteointegration .
Cellular Effects
This compound influences cell function by providing both sufficient mechanical support and biomechanical stimulation to the cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also occur, contributing to its overall effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum is primarily extracted from minerals such as columbite-tantalite. The extraction process involves treating the ores with a mixture of hydrofluoric and sulfuric acids at elevated temperatures, which dissolves the this compound and niobium values as complex fluorides . The this compound values in solution are then converted into potassium this compound fluoride or this compound oxide .
Industrial Production Methods:
Sodium Thermal Reduction: This method involves the reduction of potassium this compound fluoride in a molten salt system at high temperatures to produce this compound metal powder.
Carbon Thermal Reduction: This method uses carbon to reduce this compound oxide to this compound metal.
Molten Salt Electrolysis: This method involves the electrolysis of this compound salts in a molten state to produce this compound metal.
Types of Reactions:
Reduction: this compound can be reduced from its oxide form using reactive metals such as sodium or carbon.
Common Reagents and Conditions:
Oxidation: Air or oxygen at room temperature.
Reduction: Sodium or carbon at high temperatures.
Substitution: Carbon or other elements under specific conditions.
Major Products:
This compound Pentoxide (Ta₂O₅): Formed during oxidation.
This compound Carbide (TaC): Formed during substitution with carbon.
Scientific Research Applications
Tantalum has a wide range of applications in various fields:
Comparison with Similar Compounds
Tantalum is often compared with niobium due to their similar chemical properties and occurrence in the same ores . Both elements have high melting points and excellent corrosion resistance, but this compound is more resistant to acids and has a higher density . Other similar compounds include:
Niobium (Nb): Similar in chemical properties but less resistant to acids.
Titanium (Ti): Used in similar applications but has a lower melting point and density.
Zirconium (Zr): Also used in corrosion-resistant applications but has different chemical properties.
This compound’s uniqueness lies in its combination of high melting point, density, and exceptional resistance to corrosion, making it indispensable in high-performance applications .
Properties
Key on ui mechanism of action |
The purpose of the present study is to clarify the reason why the NaOH and heat treatments accelerate the apatite formation on tantalum metal. X-ray photoelectron spectroscopy was used to analyze changes in surface structure of the tantalum metal at an initial stage after immersion in SBF. Untreated tantalum metal had tantalum oxide passive layer on its surface, while amorphous sodium tantalate was formed on the surface of the tantalum metal by the NaOH and heat treatments. After soaking in SBF, the untreated tantalum metal sluggishly formed small amount of Ta-OH groups by a hydration of the tantalum oxide passive layer on its surface. In contrast, the treated tantalum metal rapidly formed Ta-OH groups by exchange of Na+ ion in the amorphous sodium tantalate on its surface with H3O+ ion in /simulated body fluid/. Both the formed Ta-OH groups combined with Ca2+ ion to form a kind of calcium tantalate, and then with phosphate ion, followed by combination with large amount of Ca2+ ions and phosphate ions to build up apatite layer. The formation rate of Ta-OH groups on the treated tantalum metal predominates the following process including adsorption of Ca2+ ion and phosphate ion on the surface. It is concluded that the acceleration of the apatite nucleation on the tantalum metal in SBF by the NaOH and heat treatments was attributed to the fast formation of Ta-OH group, followed by combination of the Ta-OH groups with Ca2+ and phosphate ions. |
|---|---|
CAS No. |
13981-95-8 |
Molecular Formula |
H5Ta |
Molecular Weight |
185.988 g/mol |
IUPAC Name |
hydride;tantalum(5+) |
InChI |
InChI=1S/Ta.5H/q+5;5*-1 |
InChI Key |
IXLUAASAZOAMKH-UHFFFAOYSA-N |
SMILES |
[Ta] |
Canonical SMILES |
[H-].[H-].[H-].[H-].[H-].[Ta+5] |
boiling_point |
9797 °F at 760 mmHg (NIOSH, 2024) 5429 °C 5425 °C 9797 °F |
Color/Form |
Silvery gray metal, body-centered cubic crystal structure CUBIC OR POWDER Gray, very hard, malleable, ductile metal Black powder; steel-blue-colored metal when unpolished, nearly platinum white when polished Metal: Steel-blue to gray solid or black powder. |
density |
16.65 (metal), 14.40 (powder) (NIOSH, 2024) - Denser than water; will sink 14.491 g/cu cm (powder); 16.6 g/cu cm (worked metal) 14.5 g/cm³ 16.65 (metal) 14.40 (powder) |
flash_point |
>250 °C |
melting_point |
5425 °F (NIOSH, 2024) 2996 °C 5425 °F |
Key on ui other cas no. |
7440-25-7 13981-95-8 |
physical_description |
Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA. Dry Powder, Other Solid Grey or black odorless powder; [Alfa Aesar MSDS] BLACK SOLID IN VARIOUS FORMS. Steel-blue to gray solid or black, odorless powder. Metal: Steel-blue to gray solid or black, odorless powder. |
Pictograms |
Flammable; Irritant |
solubility |
Insoluble (NIOSH, 2024) Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids Insoluble in water. Solubility in water: none Insoluble |
Synonyms |
Tantalum Tantalum 181 Tantalum-181 |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 1 kPa @ 3024 °C; 10 Pa @ 3324 °C; 100 Pa @ 3684 °C; 1 kPa @ 4122 °C; 10 k Pa @ 4666 °C; 100 kPa @ 5361 °C 0 mmHg (approx) |
Origin of Product |
United States |
Q1: What are the key properties of tantalum that make it suitable for various applications?
A: this compound possesses several desirable properties: * High melting point: One of the highest among elements, making it suitable for high-temperature applications. []* Good ductility: Can be drawn into fine wires, beneficial for electronics and capacitors. []* Excellent corrosion resistance: Resistant to most acids, making it valuable for chemical processing equipment. [, ]* Biocompatibility: Generally inert in the body, making it suitable for medical implants. [, , , ]
Q2: How does the production method affect the properties of this compound powder?
A: The method used to produce this compound powder significantly influences its characteristics. Traditional sodium-thermic reduction of K2TaF7 yields different powder properties compared to newer techniques like homogenous reduction, EMR, or sodium-thermic reduction of this compound oxide with CaCl2. Each method offers advantages and disadvantages in terms of particle size, purity, and cost-effectiveness. [, , , , ]
Q3: What makes this compound a suitable material for medical implants?
A: this compound exhibits excellent biocompatibility and a high degree of corrosion resistance in vivo. [, , , ] It promotes bone ingrowth and osseointegration, making it a viable material for orthopedic implants, particularly in situations where bone regeneration is crucial. [, , ]
Q4: Are there any concerns regarding the long-term stability of this compound implants?
A: While this compound is generally biocompatible, studies have reported instances of implant subsidence and, in rare cases, fracture around the implant. [, ] Further research on long-term performance and potential for adverse reactions is necessary.
Q5: How does the surface morphology of this compound coatings affect osseointegration?
A: Research suggests that this compound coatings with a rougher surface exhibit better osseointegration compared to smoother surfaces. [] This highlights the importance of controlling surface properties for optimizing biocompatibility in biomedical applications.
Q6: What is the role of this compound in the development of capacitors?
A: this compound's ability to form a stable oxide layer with high dielectric strength makes it ideal for capacitor applications. This compound oxide capacitors are known for their high capacitance-voltage (CV) product, small size, and long-term stability, making them suitable for electronics. [, ]
Q7: What are the limitations of this compound capacitors, particularly at high temperatures and electric fields?
A: While this compound capacitors offer excellent performance, they can experience leakage current degradation at high temperatures and electric fields due to ion migration and field crystallization within the this compound pentoxide insulating layer. [] This degradation mechanism limits their use in demanding applications requiring high reliability under extreme conditions.
Q8: How can this compound be used to improve the properties of other materials?
A: this compound can be alloyed with other metals or incorporated as a dopant to enhance their properties. For instance, adding this compound to nickel-based alloys improves their high-temperature strength and corrosion resistance. [] Doping SiO2-CaO-P2O5 based bioactive glasses with this compound enhances their antibacterial properties while maintaining bioactivity. []
Q9: What is the significance of this compound carbide in material science?
A: this compound carbide (TaC) is known for its extreme hardness and very high melting point, surpassing that of even pure this compound. [] This makes it suitable for cutting tools, wear-resistant coatings, and high-temperature applications. [, ]
Q10: How does this compound interact with other elements at high temperatures?
A: At high temperatures, this compound can react with elements like carbon, nitrogen, and oxygen. This reactivity can be exploited to synthesize compounds like this compound carbide (TaC) and this compound nitride (TaN), which possess distinct properties compared to pure this compound. [, ]
Q11: What is the molecular formula and weight of this compound pentoxide?
A: The molecular formula of this compound pentoxide is Ta2O5. It has a molecular weight of 441.89 g/mol. []
Q12: What spectroscopic techniques are useful for characterizing this compound compounds?
A: Various spectroscopic techniques are valuable for studying this compound compounds. X-ray diffraction (XRD) provides information about crystal structure. [, , , ] X-ray absorption spectroscopy (XAS) reveals details about the local electronic and geometric structure around this compound atoms. [] Raman spectroscopy helps identify specific bonds and vibrational modes in this compound compounds. []
Q13: How can computational chemistry be used to study this compound-based materials?
A: Computational chemistry techniques like density functional theory (DFT) are instrumental in investigating the electronic structure, bonding, and properties of this compound compounds and alloys. These calculations can predict properties such as band gap, density of states, and mechanical properties, guiding the design of new materials. []
Q14: Does this compound exhibit catalytic properties?
A: While not as widely recognized as a catalyst compared to some other transition metals, this compound-based materials can exhibit catalytic activity. [] For example, partially oxidized this compound carbonitrides have shown promise as oxygen reduction reaction (ORR) catalysts. []
Q15: What role does carbon play in the catalytic activity of this compound carbonitrides for the oxygen reduction reaction (ORR)?
A: Research suggests that deposited carbon on the surface of oxidized this compound carbonitrides is crucial for ORR activity. [] It is believed to contribute to the formation of oxygen vacancies, which act as active sites for the ORR. This highlights the importance of carbon in tuning the electronic structure and catalytic properties of this compound-based materials.
Q16: What are the environmental concerns associated with this compound mining and production?
A: this compound mining can negatively impact the environment, similar to other metal mining operations. [] These impacts include habitat destruction, deforestation, soil erosion, and water pollution. Responsible sourcing and sustainable mining practices are essential to minimize environmental damage.
Q17: How should waste this compound from industrial processes and end-of-life products be managed?
A: Implementing effective recycling and waste management strategies for this compound is crucial for resource conservation and minimizing environmental impact. [] Recycling processes should aim to recover this compound from end-of-life electronics and industrial waste streams.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)


